N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide is a heterocyclic compound that features a benzo[c][1,2,5]thiadiazole moiety linked to a pyrrolidine-1-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with a suitable pyrrolidine derivative under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Mechanism of Action
The mechanism of action of N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an electron acceptor, facilitating electron transfer processes. It can also interact with hypoxia-inducible factors (HIFs), modulating their activity and thereby affecting cellular responses to low oxygen conditions .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Similar in structure but with an oxygen atom replacing the sulfur atom in the thiadiazole ring.
Benzo[c][1,2,5]thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of the benzo[c][1,2,5]thiadiazole core and the pyrrolidine-1-carboxamide group. This unique structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and as a potential therapeutic agent .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-9-10(7-8)14-17-13-9/h3-4,7H,1-2,5-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOUABDVYEPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.